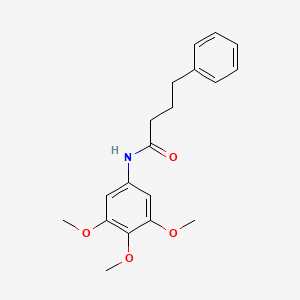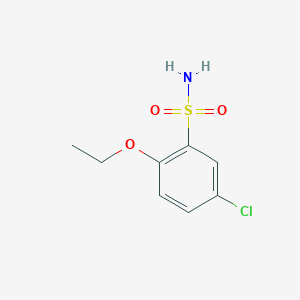
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Overview
Description
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as MOB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOB is a derivative of benzamide and oxadiazole and has been synthesized using various methods.
Mechanism of Action
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme involved in the production of prostaglandins, which are responsible for inflammation. PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), which is important for the regulation of various physiological processes. Inhibition of these enzymes by N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide leads to a reduction in inflammation and an increase in cAMP levels, which have been associated with the treatment of various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide inhibits the growth of cancer cells and bacteria. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been found to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its low toxicity, which makes it a suitable candidate for in vivo studies. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also stable under physiological conditions, which makes it suitable for use in cell culture experiments. However, N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a short half-life, which can limit its effectiveness in some applications.
Future Directions
For N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide research include the development of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide derivatives with improved solubility and stability, investigation of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide's potential use in the treatment of other diseases, and the development of N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide-based fluorescent probes for the detection of other metal ions.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been widely used in scientific research due to its potential applications in various fields. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been found to have anti-inflammatory, antitumor, and antibacterial properties. It has also been used as a fluorescent probe for the detection of zinc ions in living cells. N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-13-6-5-12-18(19)23-20(26)16-10-7-11-17(14-16)22-25-24-21(28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVTTZWURLODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-chlorophenyl)-4-cyano-1H-pyrazol-1-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B4389250.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![5-[(3,5-dichloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B4389281.png)

![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![1-{[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-methylindoline](/img/structure/B4389308.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4389319.png)
![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B4389323.png)
![ethyl 4-[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinecarboxylate](/img/structure/B4389333.png)
![5-bromo-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4389336.png)
